molecular formula C5H7N3 B030526 4-(Aminomethyl)pyrimidine CAS No. 45588-79-2

4-(Aminomethyl)pyrimidine

Cat. No. B030526
CAS RN: 45588-79-2
M. Wt: 109.13 g/mol
InChI Key: AUHXBTKGPUVFCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple strategies, including the condensation of 2-amino-6-methyluracil through key steps like protecting and cyclization to produce tetrahydropyrido pyrimidines (Zhang et al., 2009). Another method includes the Mitsunobu reaction, which is utilized for synthesizing arylaminomethyl derivatives of pyrimidines (Masevičius, Petraitytė, & Tumkevičius, 2012).

Molecular Structure Analysis

The structural characterization of pyrimidine derivatives, such as benzylation and nitrosation products, reveals distinct polymorphic forms and supramolecular assemblies, facilitated by hydrogen bonding and pi-pi interactions (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit various chemical behaviors, including regioselective synthesis and transformations that allow the introduction of diverse substituents into the pyrimidine ring. This versatility is demonstrated through reactions like SNAr and metal-catalyzed cross-coupling (Bouscary-Desforges et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as their crystalline forms and molecular interactions, are crucial for understanding their behavior in various chemical contexts. These properties are influenced by the molecule's structural features, including hydrogen bonding patterns and molecular geometries (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are characterized by their reactivity towards different reagents and conditions, leading to a wide range of products with potential biological and pharmaceutical applications. These properties are explored through various synthetic strategies and reactions, highlighting the compound's versatility (Deshmukh et al., 2009).

Scientific Research Applications

  • Pharmaceutical Applications : A study highlighted the potential of pyrimidines, including 4-(Aminomethyl)pyrimidine, in pharmaceuticals by targeting hydrogen bonding processes, which could improve drug action in biology and medicine (Rajam et al., 2017).

  • Medicinal Chemistry : Fused 4-amino pyrimidine derivatives, synthesized using green chemistry and traditional methods, offer potential applications in medicinal and pharmaceutical fields (Sami & Younis, 2022). Additionally, pyrimidines play a crucial role in biological and medicinal chemistry, being essential constituents in nucleic acids, sedatives, antimalarial agents, and various therapeutic properties (Cheng, 1969).

  • Herbicidal Activity : Certain pyrimidine compounds exhibit valuable herbicidal activity, particularly in crops like cotton and sunflower (Krämer, 1997).

  • Antitumor Activity : Novel series of substituted pyrimidines have shown potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, offering potential antitumor activity (Liu et al., 2015).

  • Antiviral and Antibacterial Agents : Pyrimidine analogs demonstrate significant antiviral activity against viruses like herpes simplex and promising antibacterial properties (Nasr & Gineinah, 2002); (Dave & Shah, 2002).

  • Anti-Inflammatory Activity : Novel pyrimidine scaffolds have shown promising anti-inflammatory activity, with some compounds outperforming standard drugs (Munde et al., 2022).

  • Antiallergic Activity : Orally active pyrimidine compounds have shown potential antiallergic activity (Lesher, Singh, & Mielens, 1982).

  • Analgesic Properties : Methylation of certain pyrimidine compounds enhances their analgesic properties, with specific derivatives showing high potential as new analgesics (Ukrainets et al., 2015).

  • Anticancer and Antifungal Properties : Novel 5-hydroxymethylpyrimidines exhibit promising anticancer and antifungal properties, with bulkier compounds showing better efficacy (Stolarczyk et al., 2021).

  • Agricultural Applications : Pyrimidine compounds have been used as plant growth retardants, providing insights into terpenoid metabolism regulation in plants (Grossmann, 1990).

Safety And Hazards

4-(Aminomethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Pyrimidines are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry . This will facilitate the development of pyrimidine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXBTKGPUVFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513326
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyrimidine

CAS RN

45588-79-2
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RE Bowman, DJ Tivey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Treatment of this with hydrazine furnished 2-amino-4-aminomethylpyrimidine (V; R = NH,) which was converted into the sulphanilamide as before. The ultra-violet absorption spectra of …
Number of citations: 0 pubs.rsc.org
SK Gupta, IS Mathur, B Mukerji - 1959 - dkr.cdri.res.in
… 1 (2-methyl 4-aminomethyl pyrimidine), SKC. 2 (2-methyl-4 aminopyrirnidine-5-carboxamide), and SKC. 3 (2: 4dioxy-S-nitro-6-methyl-benzazopyrimidine). …
Number of citations: 1 dkr.cdri.res.in
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
M Zhang, Y Wang, J Wang, Z Liu, J Shi, M Li… - Chemical and …, 2020 - jstage.jst.go.jp
… It indicated that the 4-aminomethyl pyrimidine moiety protruded into the hydrophobic pocket of EGFR, where the nitro atoms of substituted pyrimidine could readily interact with (within …
Number of citations: 12 www.jstage.jst.go.jp
H ELKHADEM, J KAWAI - ABSTRACTS …, 1987 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
松川泰三, 岩津岳夫 - YAKUGAKU ZASSHI, 1949 - jstage.jst.go.jp
a) Iodine oxidation of Vitamin B 1 hydrochloride with application of 3mol. NaOH gave “aneurin disulfide”, which containes 2mol. of crystal water and has no certain melting point. …
Number of citations: 1 www.jstage.jst.go.jp

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